molecular formula C17H17N3O5S B3955205 3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3955205
M. Wt: 375.4 g/mol
InChI Key: PIYVFQINKGUIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as DMNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNTB is a thioamide derivative of 2C-T-7, which is a psychedelic drug. However, DMNTB is not used for recreational purposes, and its research is focused on its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide is primarily based on its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. This compound binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This inhibition results in a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide and protons, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of gastric acid, making it a potential treatment for acid-related disorders such as gastroesophageal reflux disease (GERD). This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This property makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in acid-related disorders and inflammatory diseases. Furthermore, the mechanism of action of this compound on carbonic anhydrase is not fully understood, and further research is needed to elucidate this mechanism.

Scientific Research Applications

3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3,5-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-6-12(20(22)23)4-5-15(10)18-17(26)19-16(21)11-7-13(24-2)9-14(8-11)25-3/h4-9H,1-3H3,(H2,18,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYVFQINKGUIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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